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Compound of Interest

Compound Name: Ethanol

Cat. No.: B145695 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on optimizing ethanol concentration for DNA

precipitation. Find troubleshooting solutions, frequently asked questions, detailed experimental

protocols, and key data summaries to enhance your experimental success.

Troubleshooting Guide
This guide addresses specific issues that may be encountered during DNA precipitation with

ethanol.
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Problem Possible Cause(s) Recommended Solution(s)

Low or no DNA yield

Incomplete Lysis: The initial

cell or tissue disruption was

not sufficient to release the

DNA.

Ensure the sample was

thoroughly homogenized and

incubated at the recommended

temperature for the lysis buffer

used.[1]

Improper Precipitation

Conditions: Incorrect ethanol

or salt concentration was used.

Ensure the final ethanol

concentration is between 70-

80% (v/v). Use the correct final

concentration of salt (e.g., 0.3

M for sodium acetate).[2]

Low Initial DNA Concentration:

The starting sample had a very

low amount of DNA.

For DNA concentrations below

0.1 µg/ml, consider extending

the incubation time at low

temperature (-20°C or -70°C)

and using a carrier like

glycogen or linear

polyacrylamide to improve

recovery.[3][4][5]

Insufficient Centrifugation: The

centrifugation speed or time

was not adequate to pellet the

DNA.

For small DNA fragments or

low concentrations, increase

centrifugation time and/or

speed. A common

recommendation is >12,000 x

g for 30 minutes.[3]

Loss of Pellet: The DNA pellet

was accidentally discarded

with the supernatant.

Be careful when decanting the

supernatant, as the pellet may

be invisible. Note the side of

the tube where the pellet

should be located based on

the centrifuge rotor's

orientation.[6]

Incomplete Resuspension: The

DNA pellet was not fully

High molecular weight DNA

can take time to dissolve.
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dissolved. Vortexing after adding the

resuspension buffer and

incubating overnight at room

temperature or for 1 hour at

50°C can help.[1]

DNA pellet is difficult to

dissolve

Over-dried Pellet: The pellet

was dried for too long, which

can lead to denaturation.

Air-dry the pellet until the

milky-white color disappears

but do not over-dry. If the pellet

is hard to dissolve, heating the

sample in buffer may help.[3]

[6]

Presence of Contaminants:

Co-precipitation of salts or

other impurities can hinder

resuspension.

Ensure the 70% ethanol wash

step is performed correctly to

remove residual salts.[7]

Poor DNA Purity (Low 260/280

ratio)

Salt Co-precipitation:

Excessive salt was carried

over into the final sample.

Perform the 70% ethanol wash

step meticulously. Ensure all

the supernatant is removed

after the initial precipitation.[7]

[8]

Ethanol Carryover: Residual

ethanol in the final sample can

interfere with downstream

applications and affect purity

readings.

After the 70% ethanol wash,

carefully remove all the

supernatant and briefly air-dry

the pellet.[8]

RNA Contamination

RNA Co-precipitation: RNA

was not removed prior to

precipitation.

If RNA-free DNA is required,

treat the sample with RNase

before starting the precipitation

protocol. Lithium chloride can

be used to selectively

precipitate RNA, but chloride

ions may inhibit downstream

enzymatic reactions.[2]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.dnagenotek.com/us/pdf/PD-WP-00023.pdf
https://support.mrcholland.com/kb/articles/ethanol-precipitation-protocol
https://www.science.smith.edu/cmbs/wp-content/uploads/sites/36/2019/02/DNA-Precipitation-EtOH-or-Isopropanol.pdf
https://en.wikipedia.org/wiki/Ethanol_precipitation
https://en.wikipedia.org/wiki/Ethanol_precipitation
http://wegene-china.com/pdf/78896800.pdf
http://wegene-china.com/pdf/78896800.pdf
https://bitesizebio.com/253/the-basics-how-ethanol-precipitation-of-dna-and-rna-works/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frequently Asked Questions (FAQs)
Q1: What is the optimal final concentration of ethanol for DNA precipitation?

A final ethanol concentration of 70-80% (v/v) is generally optimal for efficient DNA precipitation.

This is typically achieved by adding 2 to 2.5 volumes of 95-100% ethanol to the DNA solution

containing salt.[3][6]

Q2: Why is salt necessary for DNA precipitation?

Salt is crucial for neutralizing the negative charges on the phosphate backbone of the DNA.[2]

[9] Positively charged ions from the salt (e.g., Na+) shield the negative charges, reducing the

repulsion between DNA molecules and making them less soluble in the ethanol solution, thus

allowing them to precipitate.[2][7]

Q3: Which salt should I use for DNA precipitation?

The choice of salt can depend on the downstream application:

Sodium Acetate (NaOAc): Commonly used for routine DNA precipitation at a final

concentration of 0.3 M, pH 5.2.[2]

Sodium Chloride (NaCl): A good choice for samples containing SDS, as it helps keep the

detergent soluble in ethanol. A final concentration of 0.2 M is recommended.[2]

Ammonium Acetate (NH4OAc): Useful for removing dNTPs. However, ammonium ions can

inhibit T4 polynucleotide kinase, so it should be avoided if the DNA will be used in reactions

with this enzyme.[2]

Q4: Is a low-temperature incubation step necessary?

While many protocols recommend incubating the ethanol-DNA mixture at -20°C or even -80°C,

it is not always necessary for efficient precipitation of DNA at concentrations as low as 20

ng/mL.[2] Incubation on ice (0-4°C) for 15-30 minutes is often sufficient.[2] However, for very

dilute samples or small DNA fragments, a longer incubation at low temperature can improve

recovery.[3][4]

Q5: What is the purpose of the 70% ethanol wash?
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The 70% ethanol wash is a critical step for removing salts and other soluble impurities that

may have co-precipitated with the DNA.[7] This "cleans" the DNA pellet, ensuring high purity for

downstream applications.

Q6: Can I use isopropanol instead of ethanol?

Yes, isopropanol can be used for DNA precipitation. DNA is less soluble in isopropanol, so a

smaller volume (0.7-1 volume) is required.[6][10] However, salts are also less soluble in

isopropanol, leading to a higher risk of co-precipitation. Therefore, isopropanol precipitation is

often performed at room temperature to minimize salt contamination.[6][10]

Q7: How can I improve the recovery of very small amounts of DNA?

To increase the yield of low-concentration or small DNA fragments (<100 nucleotides), you can:

Add a carrier such as glycogen, linear polyacrylamide, or tRNA.[3][6]

Increase the incubation time on ice to 1 hour or overnight.[2][3]

Add MgCl₂ to a final concentration of 0.01 M.[4]

Experimental Protocols
Standard DNA Precipitation Protocol
This protocol is suitable for routine precipitation of DNA from aqueous solutions.

Materials:

DNA sample in aqueous solution

3 M Sodium Acetate (NaOAc), pH 5.2

Ice-cold 95-100% ethanol

70% ethanol (prepared with nuclease-free water)

Nuclease-free water or TE buffer for resuspension
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Microcentrifuge

Pipettes and nuclease-free tips

Methodology:

Sample Preparation: Start with your DNA sample in a microcentrifuge tube.

Add Salt: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to your DNA sample and mix

well. For example, add 10 µL of 3 M NaOAc to a 100 µL DNA sample.

Add Ethanol: Add 2 to 2.5 volumes of ice-cold 95-100% ethanol to the mixture.[3] Mix

thoroughly by inverting the tube several times until the solution is homogeneous.

Incubation: Incubate the mixture to allow the DNA to precipitate. For routine samples, 15-30

minutes on ice is sufficient.[2] For low concentrations of DNA, incubate at -20°C for at least

30-60 minutes, or overnight for very dilute samples.[4][5]

Centrifugation: Pellet the DNA by centrifuging at >12,000 x g for 15-30 minutes at 4°C.[3]

Remove Supernatant: Carefully decant or pipette off the supernatant without disturbing the

DNA pellet, which may be invisible.

Wash Pellet: Add 500 µL to 1 mL of 70% ethanol to the tube. This step washes away

residual salts.

Second Centrifugation: Centrifuge at >12,000 x g for 5-15 minutes at 4°C.[3]

Remove Wash Solution: Carefully remove the 70% ethanol supernatant. It is important to

remove as much of the ethanol as possible. A brief second spin to collect residual liquid for

removal is recommended.

Dry Pellet: Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet,

as this will make it difficult to resuspend.[3]

Resuspend DNA: Resuspend the DNA pellet in a suitable volume of nuclease-free water or

TE buffer.
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Data Summary
The following table summarizes key quantitative parameters for successful DNA precipitation.

Parameter Recommended Value Notes

Final Ethanol Concentration 70-80% (v/v)

Typically achieved with 2-2.5

volumes of 95-100% ethanol.

[6][10]

Final Isopropanol

Concentration
~35-50% (v/v)

Achieved with 0.7-1 volume of

100% isopropanol.[6][10]

Salt Concentration (Final)

Sodium Acetate (NaOAc) 0.3 M
For routine DNA precipitation.

[2]

Sodium Chloride (NaCl) 0.2 M
Use if SDS is present in the

sample.[2]

Ammonium Acetate (NH4OAc) 2.0-2.5 M Useful for removing dNTPs.[2]

Incubation Temperature 0°C to -20°C

Lower temperatures can

improve yield for dilute

samples.[2][4]

Incubation Time 15 minutes to overnight

Longer times are needed for

smaller or more dilute DNA

samples.[3]

Centrifugation Speed >12,000 x g

Higher speeds may be

necessary for small DNA

fragments.

Centrifugation Time 15-30 minutes

Longer times improve recovery

of low-concentration samples.

[3]
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Aqueous Solution
Precipitation Washing

Final Product

DNA Sample Add Salt
(e.g., 0.3M NaOAc)

Neutralize Charge Add 2-2.5 vol
Ice-Cold 100% Ethanol

Reduce Solubility Incubate
(e.g., -20°C, 30 min)

Centrifuge
(>12,000g, 15-30 min) DNA Pellet + Supernatant Remove Supernatant Add 70% Ethanol Centrifuge

(>12,000g, 5-15 min) Remove 70% Ethanol Air-Dry Pellet Resuspend in
Buffer/Water Purified DNA

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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